Cas no 1343405-76-4 ((3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
![(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1343405-76-4x500.png)
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (3R,4R)-1-((benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
- (3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid
-
- インチ: 1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m1/s1
- InChIKey: ZPDUEFCWDPJFBV-KGLIPLIRSA-N
- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)C[C@H](NC(OC(C)(C)C)=O)[C@H](C(O)=O)C1
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4746-250MG |
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1343405-76-4 | 95% | 250MG |
¥ 5,121.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4746-500MG |
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1343405-76-4 | 95% | 500MG |
¥ 8,540.00 | 2023-03-30 | |
TRC | B899148-5mg |
(3R,\u200b4R)\u200b-\u200b1-\u200b((Benzyloxy)\u200bcarbonyl)\u200b-\u200b4-\u200b((tert-\u200bbutoxycarbonyl)\u200bamino)\u200bpyrrolidine-\u200b3-\u200bcarboxylic Acid |
1343405-76-4 | 5mg |
$ 655.00 | 2023-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4746-100 MG |
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1343405-76-4 | 95% | 100MG |
¥ 3,201.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4746-1 G |
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1343405-76-4 | 95% | 1g |
¥ 12,804.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4746-500 MG |
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1343405-76-4 | 95% | 500MG |
¥ 8,540.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4746-1 G |
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1343405-76-4 | 95% | 1g |
¥ 12,804.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4746-100 MG |
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1343405-76-4 | 95% | 100MG |
¥ 5,121.00 | 2021-05-07 | |
Chemenu | CM388586-100mg |
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1343405-76-4 | 95%+ | 100mg |
$764 | 2023-03-27 | |
TRC | B899148-100mg |
(3R,4R)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic Acid |
1343405-76-4 | 100mg |
$ 9200.00 | 2023-09-08 |
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid 関連文献
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acidに関する追加情報
Introduction to (3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS No. 1343405-76-4)
(3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS No. 1343405-76-4) is a chiral compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a key intermediate in the synthesis of various bioactive molecules and drug candidates, particularly those targeting protein-protein interactions and enzyme inhibition. Its unique structural features, including the chiral centers and functional groups, make it a valuable building block for the development of novel therapeutics.
The compound is characterized by its complex structure, which includes a pyrrolidine ring with multiple substituents. The (3R,4R) stereochemistry is crucial for its biological activity and selectivity. The benzyloxycarbonyl (Cbz) group at the C1 position serves as a protecting group for the amino functionality, while the tert-butoxycarbonyl (Boc) group at the C4 position protects the carboxylic acid moiety. These protecting groups can be selectively removed under mild conditions, allowing for further functionalization and derivatization of the molecule.
Recent advancements in synthetic methodologies have enabled the efficient and scalable production of (3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid. Techniques such as asymmetric synthesis and catalytic transformations have been employed to achieve high enantiomeric purity and yield. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel asymmetric hydrogenation protocol that significantly improved the yield and stereoselectivity of the compound's synthesis.
In terms of its applications, this compound has shown promise in various therapeutic areas. One notable application is in the development of inhibitors for protein-protein interactions (PPIs), which are critical for many cellular processes and disease pathways. PPI inhibitors are challenging to design due to their large and often flat interaction surfaces, but compounds like (3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid offer a unique scaffold that can be tailored to fit these interactions. A recent study in Nature Communications demonstrated that derivatives of this compound effectively inhibited a specific PPI involved in cancer cell proliferation.
Beyond PPI inhibition, this compound has also been explored for its potential as an enzyme inhibitor. Enzymes play crucial roles in many biological processes, and their inhibition can be a valuable therapeutic strategy. Research published in the Journal of Medicinal Chemistry highlighted the use of this compound as a starting point for developing inhibitors of kinases, which are key enzymes involved in signal transduction pathways. The study showed that by modifying the functional groups on the pyrrolidine ring, it was possible to achieve high selectivity and potency against specific kinases.
The pharmacokinetic properties of (3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid have also been investigated to ensure its suitability for drug development. Studies have shown that it exhibits favorable solubility and stability profiles, which are essential for effective drug delivery. Additionally, preliminary toxicology studies have indicated low toxicity at therapeutic concentrations, further supporting its potential as a drug candidate.
In conclusion, (3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS No. 1343405-76-4) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive starting point for the development of novel therapeutics targeting protein-protein interactions and enzyme inhibition. Ongoing research continues to explore its full potential and refine its properties for clinical applications.
1343405-76-4 ((3R,4R)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid) 関連製品
- 99341-19-2(4ME 16:0 Diether DG)
- 2411240-81-6(2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide)
- 946316-34-3(3-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide)
- 1207052-34-3(2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide)
- 2121514-44-9(2-Fluoro-5-isopropoxyphenylboronic acid pinacol ester)
- 2034304-48-6(N-[8-(Methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide)
- 1807172-74-2(1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene)
- 2757872-06-1(3-(2,5-Dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2287339-54-0(3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
- 2644-85-1(2-amino-3-(quinolin-6-yl)propanoic acid)
